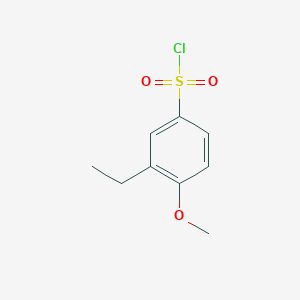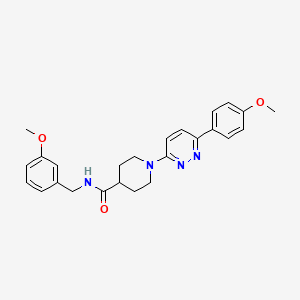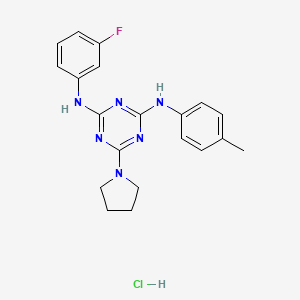![molecular formula C12H12FN3O B2462989 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2197491-33-9](/img/structure/B2462989.png)
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
The in vivo antitumor activity of novel 3,4-di-substituted quinazoline derivatives, including 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, has been investigated . In Swiss albino mice with Ehrlich ascites carcinoma (EAC), several compounds derived from quinazoline exhibited significant antitumor effects. Notably, six specific compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) demonstrated potent antitumor activity. The presence of an amino group in the third position and a urea/thiourea group in the phenyl hydrazine ring of the quinazoline skeleton was found to be crucial for their anticancer action.
Antiproliferative Activity
In vitro studies have shown that 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol and related quinazoline derivatives exhibit antiproliferative effects against human cancer cell lines, including PC-3 (prostate cancer), MGC-803 (gastric carcinoma), HGC-27 (gastric carcinoma), A549 (lung cancer), and H1975 (lung cancer) . Compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells. Mechanistic studies revealed that it inhibited colony formation, migration, induced apoptosis, and caused cell cycle arrest at the G1-phase.
Pharmacophore Optimization
The N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold, shared by 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, has been explored for designing antineoplastic agents . This scaffold has been successful in approved anticancer drugs like Gefitinib and Afatinib. Researchers continue to optimize this pharmacophore for novel and less toxic anti-tumor compounds.
Other Pharmacological Activities
Quinazolines, including 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, exhibit diverse pharmacological properties beyond antitumor effects. These include anti-plasmodium, anti-viral, antihypertensive, and anti-convulsant activities . The quinazoline ring remains an important scaffold for drug discovery.
Chemical Synthesis and Characterization
Researchers have synthesized and characterized 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol and related derivatives using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (m/z), and elemental analysis . These studies provide essential data for understanding the compound’s properties.
Availability
If you’re interested in obtaining 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol for your research, it is available from suppliers like Molport and BenchChem .
properties
IUPAC Name |
2-[(7-fluoroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-1-2-8-10(5-7)14-6-15-12(8)16-9-3-4-11(9)17/h1-2,5-6,9,11,17H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAOPHNRYHKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one](/img/structure/B2462909.png)
![2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2462911.png)
![N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462913.png)
![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2462919.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)
![9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2462923.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2462924.png)


